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Compound of Interest

Compound Name: Sulfaguanidine

Cat. No.: B1682504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfaguanidine is a sulfonamide antibiotic that has been utilized in both human and veterinary

medicine for the treatment of enteric infections. Its efficacy is rooted in its ability to act as a

competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial

folic acid synthesis pathway. Understanding the theoretical properties of the sulfaguanidine
molecule is paramount for elucidating its mechanism of action, predicting its behavior in

biological systems, and developing new derivatives with enhanced therapeutic profiles. This

technical guide provides a comprehensive overview of the key theoretical properties of

sulfaguanidine, supported by quantitative data, detailed methodologies, and visual

representations to aid in research and drug development endeavors.

Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption,

distribution, metabolism, and excretion (ADME) profile. Key parameters for sulfaguanidine are

summarized below.
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Property Value Method/Source

Molecular Formula C₇H₁₀N₄O₂S -

Molecular Weight 214.25 g/mol PubChem[1]

Melting Point 190-193 °C ChemicalBook[2][3]

pKa (Strongest Acidic) 10.53 Chemaxon (Predicted)[4]

pKa (Strongest Basic) 7.72 Chemaxon (Predicted)[4]

logP -0.52 to -0.7
Chemaxon, ALOGPS

(Predicted)[1][4]

Water Solubility 0.805 mg/mL ALOGPS (Predicted)[4]

1 g/1000 mL at 25 °C ChemicalBook[3]

Polar Surface Area 122.06 Å² Chemaxon (Predicted)[4]

Experimental Protocols
Determination of pKa:

The acid dissociation constant (pKa) can be determined experimentally using potentiometric

titration or UV-Vis spectrophotometry. A common method for sulfonamides involves reversed-

phase liquid chromatography (LC) coupled with a photodiode array (PDA) detector.

Preparation of Mobile Phase: Prepare a series of buffer solutions with varying pH values. An

acetonitrile-water binary mixture is commonly used.

Sample Preparation: Dissolve a known concentration of sulfaguanidine in the mobile

phase.

Chromatographic Analysis: Inject the sample into an LC system equipped with a C18

column.

Data Acquisition: Obtain chromatograms and UV-Vis spectra at the apex of the elution peak

for each pH value.
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pKa Calculation: The pKa is determined by analyzing the change in retention time or

absorbance as a function of pH. The relationship between the capacity factor (k) and pH can

be fitted to a sigmoidal curve to calculate the pKa.

Determination of logP:

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The

shake-flask method is the traditional approach.

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

Sample Preparation: Prepare a stock solution of sulfaguanidine in the aqueous phase.

Partitioning: Mix equal volumes of the n-octanol and the aqueous sulfaguanidine solution in

a flask.

Equilibration: Shake the flask for a set period (e.g., 24 hours) to allow for partitioning

equilibrium to be reached.

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

Concentration Measurement: Determine the concentration of sulfaguanidine in both the

aqueous and octanolic phases using a suitable analytical technique, such as UV-Vis

spectrophotometry or HPLC.

logP Calculation: The logP is calculated as the logarithm of the ratio of the concentration in

the octanol phase to the concentration in the aqueous phase.

Determination of Solubility:

The equilibrium solubility of sulfaguanidine can be determined by the shake-flask method.

Sample Preparation: Add an excess amount of solid sulfaguanidine to a known volume of

the desired solvent (e.g., water, ethanol) in a sealed flask.

Equilibration: Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48

hours) to ensure equilibrium is reached.
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Sample Filtration: Filter the suspension to remove undissolved solid.

Concentration Analysis: Determine the concentration of sulfaguanidine in the filtrate using a

validated analytical method like HPLC or UV-Vis spectrophotometry.

Spectroscopic Properties
Spectroscopic analysis provides valuable information about the molecular structure and

electronic properties of sulfaguanidine.

Spectroscopic Data Wavelength/Wavenumber Description

UV-Vis (in water) 259 nm, 290 nm

Absorption maxima

corresponding to π→π*

electronic transitions.[5]

Infrared (IR) ~3400-3200 cm⁻¹

N-H stretching vibrations

(amine and guanidine groups).

[6]

~1640 cm⁻¹
C=N stretching vibration

(guanidine group).[6]

~1340 and 1150 cm⁻¹
Asymmetric and symmetric

SO₂ stretching vibrations.[6]

~900 cm⁻¹ S-N stretching vibration.[6]

Experimental Protocols
Acquisition of UV-Vis Spectrum:

Instrument Setup: Use a calibrated UV-Vis spectrophotometer.

Solvent Blank: Record a baseline spectrum using the solvent in which the sample will be

dissolved (e.g., water, ethanol).

Sample Preparation: Prepare a dilute solution of sulfaguanidine in the chosen solvent.
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Spectrum Acquisition: Place the sample solution in a quartz cuvette and record the

absorbance spectrum over the desired wavelength range (typically 200-400 nm).

Acquisition of Infrared (IR) Spectrum:

For solid samples like sulfaguanidine, the spectrum is commonly obtained using the KBr pellet

or Attenuated Total Reflectance (ATR) method.

KBr Pellet Method:

Sample Preparation: Grind a small amount of sulfaguanidine with dry potassium bromide

(KBr) powder.

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer

and record the spectrum.

ATR Method:

Sample Placement: Place a small amount of the solid sulfaguanidine sample directly

onto the ATR crystal.

Pressure Application: Apply pressure to ensure good contact between the sample and the

crystal.

Spectrum Acquisition: Record the IR spectrum.

Quantum Chemical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

provide deep insights into the electronic structure, reactivity, and other molecular properties of

sulfaguanidine.
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Quantum Chemical
Property

Calculated Value (Method) Significance

HOMO Energy -6.25 eV (B3LYP/6-31G(d,p))

Highest Occupied Molecular

Orbital; relates to electron-

donating ability.

LUMO Energy -0.72 eV (B3LYP/6-31G(d,p))

Lowest Unoccupied Molecular

Orbital; relates to electron-

accepting ability.

HOMO-LUMO Gap (ΔE) 5.53 eV (B3LYP/6-31G(d,p))
Indicates chemical reactivity

and stability.[7]

Dipole Moment ~7.5 D (B3LYP/6-31G(d,p))
Measures the overall polarity

of the molecule.

Computational Methodology
Density Functional Theory (DFT) Calculations:

Molecular Geometry Optimization:

The initial 3D structure of the sulfaguanidine molecule is built using molecular modeling

software.

Geometry optimization is performed using a DFT method, such as B3LYP, with a suitable

basis set, for instance, 6-31G(d,p) or 6-311++G(d,p).[7] This process finds the lowest

energy conformation of the molecule.

Vibrational Frequency Analysis:

Following optimization, a frequency calculation is performed at the same level of theory to

confirm that the optimized structure corresponds to a true energy minimum (no imaginary

frequencies) and to predict the IR spectrum.

Electronic Property Calculations:
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From the optimized geometry, various electronic properties are calculated, including the

energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and

Mulliken atomic charges.

Visualizations
Molecular Structure and Atom Numbering
Caption: Chemical structure of the sulfaguanidine molecule with atom numbering.
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Caption: Relationship between HOMO, LUMO, and the energy gap in sulfaguanidine.
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Molecular Electrostatic Potential (MEP) Map
Interpretation
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Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps for sulfaguanidine.

Conclusion
The theoretical properties of sulfaguanidine provide a fundamental framework for

understanding its chemical behavior and biological activity. The physicochemical parameters

dictate its pharmacokinetic profile, while spectroscopic data confirms its structural integrity.

Quantum chemical calculations offer a deeper understanding of its electronic characteristics

and reactivity. The methodologies and data presented in this guide are intended to serve as a

valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug
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development, facilitating further investigation and the rational design of novel sulfonamide-

based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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